Sulfacetamide (sodium monohydrate)

Description

BenchChem offers high-quality Sulfacetamide (sodium monohydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfacetamide (sodium monohydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

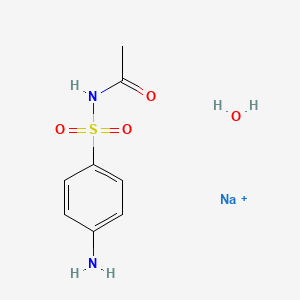

Molecular Formula |

C8H12N2NaO4S+ |

|---|---|

Molecular Weight |

255.25 g/mol |

IUPAC Name |

sodium;N-(4-aminophenyl)sulfonylacetamide;hydrate |

InChI |

InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1; |

InChI Key |

IHCDKJZZFOUARO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Mechanism of Action of Sulfacetamide Sodium Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibacterial mechanism of action of sulfacetamide (B1682645) sodium monohydrate. Sulfacetamide, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This inhibition disrupts the de novo synthesis of folic acid, an essential metabolic pathway for bacterial growth and replication. This document details the molecular interactions, quantitative measures of efficacy, and the experimental protocols used to elucidate this mechanism, offering a valuable resource for researchers and professionals in the field of antimicrobial drug development.

Introduction: The Bacterial Folic Acid Synthesis Pathway as a Therapeutic Target

The biosynthesis of folic acid (vitamin B9) is a fundamental metabolic pathway for many microorganisms, providing the necessary precursors for the synthesis of nucleic acids and certain amino acids.[1] Crucially, mammals do not possess this de novo synthesis pathway and instead obtain folate from their diet. This metabolic distinction makes the bacterial folic acid synthesis pathway an ideal target for the development of selective antimicrobial agents.

Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2] Sulfonamide antibiotics, including sulfacetamide, are structural analogs of PABA and function as competitive inhibitors of DHPS, thereby blocking the production of dihydrofolic acid and arresting bacterial growth.[3]

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial activity of sulfacetamide sodium monohydrate is primarily attributed to its role as a competitive antagonist of PABA.[3] Due to its structural similarity to PABA, sulfacetamide binds to the active site of DHPS, preventing the natural substrate from binding and halting the synthesis of 7,8-dihydropteroate. This action is bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the bacterial cells.[4] The host's immune system is then able to clear the inhibited bacteria.

The key steps in the mechanism are as follows:

-

Structural Mimicry: Sulfacetamide's molecular structure closely resembles that of PABA.

-

Competitive Binding: Sulfacetamide competes with PABA for the active site of the DHPS enzyme.

-

Enzyme Inhibition: By binding to DHPS, sulfacetamide prevents the formation of the enzyme-substrate complex with PABA.

-

Disruption of Folic Acid Synthesis: The inhibition of DHPS blocks the production of 7,8-dihydropteroate, a crucial intermediate in the folic acid synthesis pathway.

-

Bacteriostasis: The lack of folic acid precursors inhibits the synthesis of nucleotides and amino acids, leading to the cessation of bacterial growth and replication.

dot

Quantitative Analysis of Antibacterial Activity

The efficacy of sulfacetamide and other sulfonamides can be quantified through various in vitro assays. Key parameters include the half-maximal inhibitory concentration (IC50) against DHPS, the inhibition constant (Ki), and the minimum inhibitory concentration (MIC) against various bacterial strains.

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) |

| Sulfacetamide | Arabidopsis thaliana DHPS | 9.6 | Not Reported |

| Sulfadiazine | Escherichia coli DHPS | Not Reported | 2.5[5] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli DHPS | 20[5] | 5.9[5] |

Table 1: Inhibitory Activity of Sulfonamides against Dihydropteroate Synthase. This table summarizes the reported IC50 and Ki values for sulfacetamide and other sulfonamides against DHPS from different sources.

The antibacterial spectrum of sulfacetamide has been evaluated against various clinical isolates.

| Bacterial Species | MIC Range |

| Various Clinical Isolates | 0.006% - 6.4% (Sodium Sulfacetamide)[6] |

| Staphylococcus aureus | MIC80: 25 - 50 µg/mL |

| Escherichia coli | High resistance reported[7] |

| Pseudomonas aeruginosa | Generally resistant[4] |

| Streptococcus pneumoniae | Susceptibility variable |

Table 2: Minimum Inhibitory Concentration (MIC) of Sulfacetamide against Various Bacteria. This table presents the reported MIC values, indicating the concentration of sulfacetamide required to inhibit the growth of different bacterial species.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This continuous spectrophotometric assay measures the inhibition of DHPS by monitoring the oxidation of NADPH in a coupled enzyme reaction.

Principle: DHPS catalyzes the formation of 7,8-dihydropteroate from DHPPP and PABA. The product is then reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is directly proportional to the DHPS activity.

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Sulfacetamide sodium monohydrate

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHPS, DHFR, DHPPP, PABA, NADPH, and sulfacetamide in the assay buffer.

-

Create serial dilutions of sulfacetamide to determine the IC50 value.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the desired concentrations of sulfacetamide to the test wells. Include a control well with no inhibitor.

-

Add DHPS and DHFR to all wells.

-

Add PABA to all wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding DHPPP to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

dot

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid medium.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sulfacetamide sodium monohydrate

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the test bacterium in an appropriate broth to the mid-logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of sulfacetamide in a suitable solvent.

-

Perform serial two-fold dilutions of the sulfacetamide stock solution in CAMHB directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

-

Include a positive control well (bacteria without antimicrobial) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity, indicating bacterial growth.

-

The MIC is the lowest concentration of sulfacetamide at which there is no visible growth.

-

dot

Conclusion

Sulfacetamide sodium monohydrate remains a clinically relevant bacteriostatic agent due to its well-defined mechanism of action as a competitive inhibitor of dihydropteroate synthase. By disrupting the essential folic acid synthesis pathway in susceptible bacteria, it effectively halts their growth and proliferation. The quantitative data, while necessitating further specific research for sulfacetamide against key bacterial pathogens, along with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals. A thorough understanding of this mechanism is crucial for the rational design of new antimicrobial agents and for combating the growing threat of antibiotic resistance.

References

- 1. Inhibition of dihydropteroate synthetase from Escherichia coli by sulfones and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [The effective antibacterial spectrum of sulfacetamide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PREVALENCE OF SULFONAMIDE AND FLORFENICOL RESISTANCE GENES IN ESCHERICHIA COLI ISOLATED FROM YAKS (BOS GRUNNIENS) AND HERDSMEN IN THE TIBETAN PASTURE - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulfacetamide Sodium Monohydrate: An In-depth Technical Guide on its Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfacetamide (B1682645) sodium, a well-established sulfonamide antibiotic, has long been utilized for its antibacterial properties, primarily in dermatology and ophthalmology. While its mechanism of action against bacteria is well-documented, its potential as an antifungal agent is an area of growing interest. This technical guide provides a comprehensive overview of the current research on the antifungal activity of sulfacetamide sodium monohydrate. It delves into its mechanism of action, summarizes available quantitative data on its efficacy, and provides detailed experimental protocols for its investigation. This document aims to serve as a foundational resource for researchers and professionals in drug development exploring the antifungal applications of this compound.

Introduction

Sulfacetamide sodium is the sodium salt of sulfacetamide, an antibiotic belonging to the sulfonamide class. Its primary mode of action is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of prokaryotes. Folic acid is a vital precursor for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. While the focus has historically been on its antibacterial effects, evidence suggests that sulfacetamide sodium also exhibits activity against certain fungal pathogens. This guide explores the scientific basis for this antifungal activity and provides the necessary technical details for its further investigation.

Mechanism of Antifungal Action

The antifungal activity of sulfacetamide sodium monohydrate is believed to mirror its antibacterial mechanism—the inhibition of the folic acid biosynthesis pathway. Fungi, like bacteria, synthesize their own folic acid, making this pathway a viable target for antimicrobial agents.

Inhibition of Dihydropteroate Synthase (DHPS)

The primary target of sulfacetamide in fungi is the enzyme dihydropteroate synthase (DHPS). Sulfacetamide acts as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA). By binding to the active site of DHPS, sulfacetamide prevents the synthesis of dihydropteroate, a precursor to dihydrofolic acid and subsequently tetrahydrofolic acid. Tetrahydrofolic acid is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids. The disruption of this pathway ultimately inhibits fungal growth.

Quantitative Data on Antifungal Activity

Quantitative data on the antifungal activity of sulfacetamide sodium monohydrate is limited, with much of the research focusing on sulfonamide derivatives. However, some studies provide insights into its potential efficacy.

| Fungal Species | Drug | Concentration/MIC | Efficacy/Outcome | Reference |

| Malassezia furfur (causative agent of Tinea versicolor) | 10% Sodium Sulfacetamide Lotion | Twice daily for 2 weeks | Less effective than 1% Clotrimazole lotion | [1] |

| Various Fungi | New Sulfacetamide Derivatives | 25-200 µg/mL | Showed significant antifungal activity | [2] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The lack of extensive, publicly available MIC data for sulfacetamide sodium monohydrate against a broad range of fungal pathogens highlights a significant area for future research.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to evaluate the antifungal activity of sulfacetamide sodium monohydrate. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and filamentous fungi.

Materials:

-

Sulfacetamide sodium monohydrate

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Fungal isolate

-

Sterile saline or water

-

Spectrophotometer or McFarland standards

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Stock Solution: Prepare a stock solution of sulfacetamide sodium monohydrate in a suitable solvent (e.g., water or DMSO) at a concentration 100 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

-

Add 100 µL of the antifungal stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

-

Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter wells.

-

-

Inoculation: Add 100 µL of the final diluted fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure absorbance.

Future Directions and Conclusion

The existing body of research suggests that sulfacetamide sodium monohydrate possesses antifungal properties, likely through the inhibition of the fungal folic acid synthesis pathway. However, there is a clear need for more extensive research to fully characterize its antifungal spectrum and potency. Future studies should focus on:

-

Broad-Spectrum MIC Testing: Determining the MIC of sulfacetamide sodium monohydrate against a wide range of clinically relevant fungi, including Candida species, Aspergillus species, and dermatophytes.

-

Mechanism of Action Studies: Confirming the inhibition of fungal DHPS and investigating other potential antifungal mechanisms.

-

In Vivo Efficacy Studies: Evaluating the effectiveness of sulfacetamide sodium monohydrate in animal models of fungal infections.

-

Synergy Studies: Investigating the potential for synergistic effects when combined with other antifungal agents.

References

In-Depth Technical Guide: Dihydropteroate Synthase (DHPS) Inhibition Kinetics by Sulfacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibition kinetics of dihydropteroate (B1496061) synthase (DHPS) by sulfacetamide (B1682645), a competitive sulfonamide antibiotic. It details the mechanism of action, summarizes key kinetic parameters, and provides a detailed experimental protocol for determining the inhibition constant (K_i). This document is intended to serve as a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, including bacteria, fungi, and protozoa.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents.[3] Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting DHPS.[1][3]

Sulfacetamide is a sulfonamide antibiotic that acts as a structural analog of the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1] By competing with PABA for the active site of the enzyme, sulfacetamide effectively blocks the synthesis of dihydropteroate, a precursor to folic acid. This leads to the depletion of essential downstream metabolites and ultimately inhibits microbial growth.[3] Understanding the inhibition kinetics of sulfacetamide against DHPS is crucial for the development of more potent and specific antimicrobial therapies.

Mechanism of Action: Competitive Inhibition

Sulfacetamide exhibits a competitive inhibition mechanism against dihydropteroate synthase.[4] This means that sulfacetamide and the enzyme's natural substrate, p-aminobenzoic acid (PABA), compete for binding to the same active site on the DHPS enzyme. The binding of sulfacetamide to the active site is reversible.

The key characteristics of this competitive inhibition are:

-

Increased Apparent K_m : The Michaelis constant (K_m) for PABA appears to increase in the presence of sulfacetamide. This indicates that a higher concentration of the substrate is required to achieve half of the maximum reaction velocity (V_max).

-

Unchanged V_max : The maximum rate of the enzymatic reaction (V_max) remains unchanged in the presence of the inhibitor. At sufficiently high substrate concentrations, the effect of the competitive inhibitor can be overcome.

This mechanism is a hallmark of sulfonamide action against DHPS and is fundamental to their bacteriostatic effect.[3]

Quantitative Inhibition Data

| Inhibitor | Enzyme Source | Inhibition Parameter | Value (µM) |

| Sulfacetamide | Arabidopsis thaliana DHPS | IC50 | 9.6[4] |

| Sulfadiazine (B1682646) | Escherichia coli DHPS | K_i | 2.5[5] |

Note: The K_i value for sulfadiazine is provided for comparative purposes to illustrate the range of potencies observed for other sulfonamides against a bacterial DHPS.

Signaling Pathway and Experimental Workflow

Folic Acid Biosynthesis Pathway

The following diagram illustrates the role of dihydropteroate synthase in the folic acid biosynthesis pathway and the point of inhibition by sulfacetamide.

References

- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Sulfacetamide Sodium Monohydrate for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Sulfacetamide (B1682645) sodium monohydrate, a widely used sulfonamide antibiotic. The information presented herein is intended to support research and development activities by providing detailed data and standardized experimental protocols.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, formulation design, and quality control. The key properties of Sulfacetamide sodium monohydrate are summarized below.

Data Summary

The following tables provide quantitative data on the essential physicochemical properties of Sulfacetamide sodium monohydrate.

| Property | Value |

| Chemical Name | N-[(4-aminophenyl)sulfonyl]-acetamide, monosodium salt, monohydrate |

| Synonyms | Soluble sulfacetamide, N-Sulfanilylacetamide monosodium salt monohydrate |

| CAS Number | 6209-17-2 |

| Molecular Formula | C₈H₉N₂NaO₃S·H₂O |

| Molecular Weight | 254.24 g/mol |

| Appearance | White to yellowish-white crystalline powder |

| Melting Point | Approximately 182-184 °C for the anhydrous form, with the monohydrate melting around 257 °C.[1] |

| pKa | pKa1 (amino group): 1.8; pKa2 (sulfonamide group): 5.4[1] |

| Solubility | Description |

| Water | Freely soluble (1 part in ~2.5 parts water).[2] The solubility in water is approximately 50 mg/mL.[3][4] |

| Phosphate Buffered Saline (PBS, pH 7.2) | Approximately 5 mg/mL. |

| Ethanol | Slightly soluble. |

| Acetone | Sparingly soluble. |

| Chloroform, Ether, Benzene | Insoluble or practically insoluble.[1][2] |

| Dimethylformamide (DMF) | Soluble at approximately 20 mg/mL. |

| Dimethyl Sulfoxide (DMSO) | Soluble at approximately 15 mg/mL. |

| Crystallographic Data (for the monohydrate) | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Dimensions | a = 6.617 Å, b = 23.771 Å, c = 7.014 Å |

| Cell Angles | β = 103.12° |

| Cell Volume | 1074.2 ų |

| Molecules per Unit Cell (Z) | 4 |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfacetamide sodium is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[5][6] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate to form dihydropteroate, a crucial intermediate in the bacterial synthesis of folic acid. Folic acid is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for bacterial growth and replication.[5] By mimicking the structure of PABA, sulfacetamide competitively binds to DHPS, thereby blocking the synthesis of dihydrofolic acid and exerting a bacteriostatic effect.[5][6]

Caption: Inhibition of bacterial folic acid synthesis by Sulfacetamide.

Experimental Protocols

The following section outlines detailed methodologies for determining the key physicochemical properties of Sulfacetamide sodium monohydrate.

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for physicochemical characterization.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the principle of equilibrating an excess of the solid drug in a solvent to achieve a saturated solution, followed by quantification of the dissolved drug.

Materials:

-

Sulfacetamide sodium monohydrate

-

Purified water

-

Phosphate buffer solutions (pH 5.0, 7.4)

-

Volumetric flasks

-

Mechanical shaker or orbital incubator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Sulfacetamide sodium monohydrate to separate flasks containing purified water and each buffer solution.

-

Ensure a solid phase remains visible in each flask.

-

-

Equilibration:

-

Place the flasks in a mechanical shaker or incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

-

Measure the concentration of Sulfacetamide sodium in the diluted solution using a validated UV-Vis spectrophotometric or HPLC method.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Determination of Melting Point (Capillary Method)

This method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which it melts.

Materials:

-

Sulfacetamide sodium monohydrate, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or digital temperature sensor

Procedure:

-

Sample Preparation:

-

Ensure the Sulfacetamide sodium monohydrate sample is dry and finely powdered.

-

Introduce a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Pack the powder tightly by tapping the sealed end of the tube on a hard surface.

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a slow, constant rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the clear point).

-

The melting range is the interval between these two temperatures.

-

Determination of pKa (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) by titrating a solution of the drug with a strong acid or base and monitoring the pH change.

Materials:

-

Sulfacetamide sodium monohydrate

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Solution Preparation:

-

Accurately weigh a known amount of Sulfacetamide sodium monohydrate and dissolve it in a known volume of purified water.

-

Add KCl to the solution to maintain a constant ionic strength.

-

-

Titration:

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Add the titrant (HCl for the sulfonamide group, NaOH for the amino group) in small, known increments from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This protocol provides a general workflow for determining the three-dimensional atomic arrangement of a crystalline solid.

Materials:

-

High-purity Sulfacetamide sodium monohydrate

-

Suitable solvent(s) for crystallization

-

Crystallization vials

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth:

-

Grow single crystals of Sulfacetamide sodium monohydrate of suitable size and quality (typically 0.1-0.3 mm in all dimensions) using a suitable crystallization technique (e.g., slow evaporation of a saturated solution, vapor diffusion).

-

-

Crystal Mounting and Data Collection:

-

Carefully select a well-formed single crystal and mount it on the goniometer head of the X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect the diffraction data by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Melting Point Apparatus SOP Template | Template by ClickUp™ [clickup.com]

- 3. studylib.net [studylib.net]

- 4. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

Solubility of Sulfacetamide Sodium Monohydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sulfacetamide (B1682645) sodium monohydrate in various organic solvents. The information is compiled from publicly available scientific literature and technical data sheets. This document is intended to serve as a resource for researchers and professionals involved in drug development, formulation, and chemical analysis.

Introduction

Sulfacetamide sodium monohydrate is a sulfonamide antibiotic commonly used in topical and ophthalmic preparations to treat bacterial infections. Its solubility in different solvents is a critical physicochemical property that influences its formulation, bioavailability, and analytical characterization. This guide summarizes the available quantitative and qualitative solubility data and provides a detailed experimental protocol for its determination.

Solubility Data

The solubility of sulfacetamide sodium monohydrate is significantly influenced by the polarity of the solvent and the temperature. While comprehensive quantitative data across a wide range of organic solvents is limited in publicly accessible literature, the following tables summarize the available information.

Quantitative Solubility Data

The following data has been collated from various technical sources. It is important to note that the temperature for these solubility measurements was not consistently specified in the source documents.

| Organic Solvent | Chemical Class | Solubility (mg/mL) |

| Dimethylformamide (DMF) | Amide | ~20[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | Sulfoxide | ~15[1] |

| Ethanol (B145695) | Alcohol | ~1[1] |

Qualitative Solubility Descriptions

Qualitative assessments of sulfacetamide sodium monohydrate's solubility have been reported in several publications.

| Organic Solvent | Solubility Description |

| Alcohol | Sparingly soluble[2] |

| Ethanol | Slightly soluble[2] |

| Acetone | Slightly soluble[2] |

| Benzene | Practically insoluble[2] |

| Chloroform | Practically insoluble[2] |

| Ether | Practically insoluble[2] |

Solubility in a Binary Solvent System: Ethanol-Water Mixtures

A study on the solubility of the related compound, sulfacetamide (not the sodium monohydrate salt), in ethanol-water mixtures at various temperatures provides valuable insights into the effects of co-solvency and temperature. The mole fraction solubility of sulfacetamide was found to increase with both rising temperature and increasing ethanol proportion, reaching a maximum in a mixture with a high concentration of ethanol[3]. This suggests that for sulfacetamide and likely its salt form, the solubility can be significantly modulated by adjusting the composition of the solvent system and the temperature.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of sulfacetamide sodium monohydrate in an organic solvent using the widely accepted shake-flask method, followed by quantification using UV-Vis spectrophotometry.

Principle

The shake-flask method is a classical technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment

-

Sulfacetamide Sodium Monohydrate (pure substance)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks

-

Conical flasks with stoppers or screw-cap vials

-

Orbital shaker or wrist-action shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis Spectrophotometer

-

Analytical balance

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of sulfacetamide sodium monohydrate and add it to a conical flask or vial.

-

Add a known volume of the organic solvent to the flask. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely seal the flask and place it in a temperature-controlled shaker.

-

Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the flasks to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to sediment.

-

To further ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a volumetric flask to remove any remaining solid particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of sulfacetamide sodium monohydrate of known concentrations in the chosen organic solvent.

-

Measure the absorbance of the standard solutions and the diluted sample solution at the wavelength of maximum absorbance (λmax) for sulfacetamide sodium in that solvent.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the determination of sulfacetamide sodium monohydrate solubility.

Caption: Experimental workflow for determining the solubility of sulfacetamide sodium monohydrate.

Conclusion

The solubility of sulfacetamide sodium monohydrate in organic solvents is a key parameter for its application in pharmaceutical sciences. This guide provides the currently available quantitative and qualitative solubility data, highlighting the need for more comprehensive studies in a wider range of solvents and at various temperatures. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to conduct their own solubility determinations, contributing to a better understanding of this important active pharmaceutical ingredient.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Sulfacetamide Sodium Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfacetamide (B1682645) sodium, a well-established sulfonamide antibiotic, is a cornerstone in the topical treatment of various bacterial infections.[1][2][3] Its efficacy and safety profile are intrinsically linked to its physicochemical properties, which are in turn dictated by its solid-state structure. This technical guide provides an in-depth analysis of the crystal structure of Sulfacetamide Sodium Monohydrate (Na⁺·C₈H₉N₂O₃S⁻·H₂O), offering a foundational understanding for researchers in drug development and materials science. The structural insights presented herein are crucial for formulation design, stability studies, and understanding the drug's mechanism of action at a molecular level.

The determination of the three-dimensional atomic arrangement in the crystalline lattice provides invaluable information on intermolecular interactions, conformational preferences, and the role of solvent molecules, all of which influence the bulk properties of the active pharmaceutical ingredient (API).

Crystallographic Data Summary

The crystal structure of Sulfacetamide Sodium Monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for facile reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 6.617(2) Å |

| b | 23.771(4) Å |

| c | 7.014(1) Å |

| α | 90° |

| β | 103.12(3)° |

| γ | 90° |

| Unit Cell Volume | 1074.2(2) ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density (Dx) | 1.578 Mg m⁻³ |

| Measured Density (Dm) | 1.580(1) Mg m⁻³ |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| Temperature | 293 K |

| Final R-factor | 0.069 for 2161 observed reflections |

Data sourced from Patel, H. C., & Singh, T. P. (1987). Structure of Sodium N-(p-Aminobenzenesulfonyl)acetamide Monohydrate (Sodium Sulfacetamide Monohydrate). Acta Crystallographica Section C: Crystal Structure Communications, 43(5), 844–847.[4]

Molecular and Crystal Structure Analysis

The asymmetric unit of the crystal structure contains one sulfacetamide anion, one sodium cation, and one water molecule.[4] The sodium ion is coordinated in a five-fold manner. The bonding around the sulfur atom exhibits a slight distortion from ideal tetrahedral geometry. A notable conformational feature of the sulfacetamide molecule is the gauche conformation about the S-N bond, with a torsion angle of 81.3(5)°.[4]

The overall crystal structure is stabilized by a complex and extensive network of intermolecular forces. These include interdigitating hydrogen bonds, van der Waals forces, and coordination bonds involving the sodium ions.[4] This intricate network of interactions is fundamental to the stability and physical properties of the crystalline solid.

Experimental Protocols

The determination of the crystal structure of Sulfacetamide Sodium Monohydrate involved the following key experimental stages:

Crystal Growth

Suitable single crystals for X-ray diffraction analysis were obtained by slow evaporation of an aqueous solution of sulfacetamide sodium.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a diffractometer equipped with a copper radiation source (Cu Kα, λ = 1.5418 Å).[4] A total of 2161 observed reflections were used in the structure determination and refinement.[4]

Structure Solution and Refinement

The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures. The final R-factor for the refinement was 0.069, indicating a good agreement between the observed and calculated structure factors.[4]

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for the crystal structure analysis of a small molecule pharmaceutical compound like Sulfacetamide Sodium Monohydrate.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The crystal structure analysis of Sulfacetamide Sodium Monohydrate reveals a complex and well-defined three-dimensional architecture stabilized by a variety of intermolecular interactions. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for scientists and researchers. This fundamental knowledge is critical for controlling the solid-state properties of sulfacetamide sodium, ensuring the development of stable, safe, and effective pharmaceutical formulations. Further studies, including polymorphism screening and computational modeling, can build upon this structural foundation to further elucidate the material properties of this important antibiotic.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Sulfacetamide Sodium Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacetamide (B1682645) sodium monohydrate, a well-established sulfonamide antibiotic, continues to be a relevant agent in topical and ophthalmic antimicrobial therapy. This technical guide provides a comprehensive overview of its antibacterial spectrum of activity, focusing on quantitative data, detailed experimental protocols for susceptibility testing, and the underlying mechanism of action. By presenting a consolidated resource, this document aims to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Introduction

Sulfacetamide is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. It exerts its effect by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase, a critical component in the folic acid synthesis pathway.[1][2] This pathway is essential for the production of nucleic acids and certain amino acids, and its disruption halts bacterial growth and replication.[2] While humans obtain folic acid from their diet, bacteria must synthesize it de novo, providing a basis for the selective toxicity of sulfonamides.[3] This guide delves into the specific antibacterial activity of sulfacetamide sodium monohydrate against a range of clinically relevant bacteria.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfacetamide's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS).[2] It acts as a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, sulfacetamide prevents the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid, the biologically active form of folate. This disruption of the folate pathway leads to a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.[1][2]

Figure 1: Sulfacetamide's competitive inhibition of dihydropteroate synthase in the bacterial folate pathway.

Antibacterial Spectrum of Activity

Sulfacetamide exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][4] However, the emergence of resistance has limited its systemic use, and it is now primarily employed in topical and ophthalmic formulations.[5][6]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sulfacetamide for various bacterial species. It is important to note that MIC values can vary between different strains of the same species.

| Gram Stain | Bacterial Species | MIC (µg/mL) | Reference(s) |

| Gram-Negative | Escherichia coli | 20 | [1] |

| Gram-Positive | Staphylococcus aureus | 50 | [1] |

| Gram-Positive | Streptococcus pneumoniae | Susceptible | [2][7][8] |

| Gram-Positive | Streptococcus pyogenes | Generally Susceptible | [9] |

| Gram-Positive | Streptococcus (viridans group) | Susceptible | [2][8][10] |

| Gram-Negative | Haemophilus influenzae | Susceptible | [2][8][10] |

| Gram-Negative | Klebsiella species | Susceptible | [2][8][10] |

| Gram-Negative | Enterobacter species | Susceptible | [2][8][10] |

Note: "Susceptible" indicates that the organism is generally considered to be within the therapeutic range of sulfacetamide, although specific MIC values were not consistently found in the cited literature. It is important to note that a significant percentage of staphylococcal isolates are resistant to sulfa drugs.[2][10] Topically applied sulfonamides do not provide adequate coverage against Neisseria species, Serratia marcescens, and Pseudomonas aeruginosa.[2][10]

Experimental Protocols for Susceptibility Testing

The determination of the in vitro susceptibility of bacteria to sulfacetamide sodium monohydrate is crucial for understanding its efficacy. The following are detailed methodologies for two standard assays: Broth Microdilution and Agar (B569324) Dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid medium.[2]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sulfacetamide sodium monohydrate working solution

Protocol:

-

Preparation of Sulfacetamide Dilutions: Prepare a serial two-fold dilution of the sulfacetamide working solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar for 18-24 hours. Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

-

Controls: Include a growth control well (CAMHB with inoculum but no antibiotic) and a sterility control well (CAMHB only) on each plate.

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of sulfacetamide that completely inhibits visible growth of the organism as detected by the unaided eye. For sulfonamides, slight growth (≤20% of the growth in the control well) may be disregarded.[2]

Figure 2: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Agar Dilution Method

This method determines the MIC of an antimicrobial agent on a solid medium.[9]

Materials:

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sulfacetamide sodium monohydrate working solution

Protocol:

-

Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. apec.org [apec.org]

- 4. Susceptibility of Ocular Surface Bacteria to Various Antibiotic Agents in a Romanian Ophthalmology Clinic | MDPI [mdpi.com]

- 5. Clinical utility of antimicrobial susceptibility measurement plate covering formulated concentrations of various ophthalmic antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. integra-biosciences.com [integra-biosciences.com]

- 7. The clinical significance of sulfonamide disk susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agar dilution - Wikipedia [en.wikipedia.org]

- 10. SULFACETAMIDE SODIUM OPHTHALMIC SOLUTION USP, 10% [dailymed.nlm.nih.gov]

Understanding the bacteriostatic effects of Sulfacetamide sodium

An In-depth Technical Guide to the Bacteriostatic Effects of Sulfacetamide (B1682645) Sodium

Introduction

Sulfacetamide sodium is a synthetic sulfonamide antibiotic renowned for its bacteriostatic properties.[1] It is widely utilized in topical formulations, particularly for ophthalmic and dermatological infections, to inhibit the proliferation of a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning sulfacetamide sodium's bacteriostatic effects, presents available quantitative data on its efficacy, details standardized experimental protocols for its evaluation, and offers visual representations of key pathways and processes for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The primary antibacterial action of sulfacetamide sodium is not to kill bacterial cells directly (bactericidal) but to inhibit their growth and replication (bacteriostatic).[4][5] This is achieved by targeting the essential bacterial metabolic pathway for folic acid synthesis.

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a critical precursor for the synthesis of nucleotides (specifically purines and thymidine) and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[1]

The key steps in this mechanism are:

-

PABA as a Substrate: Bacteria utilize para-aminobenzoic acid (PABA) as a crucial substrate.

-

Role of DHPS: The enzyme dihydropteroate (B1496061) synthase (DHPS) catalyzes the conversion of PABA into dihydropteroate, a vital step in the folic acid synthesis pathway.[2][3]

-

Competitive Inhibition: Sulfacetamide sodium is a structural analog of PABA.[6] Due to this structural similarity, it competes with PABA for the active site of the DHPS enzyme.

-

Pathway Interruption: When sulfacetamide sodium binds to the DHPS enzyme, it prevents PABA from binding, thereby blocking the synthesis of dihydropteroate and, consequently, halting the production of folic acid.[1][2] This starves the bacteria of essential precursors for cell division and growth.

References

- 1. Sulfacetamide - Wikipedia [en.wikipedia.org]

- 2. SULFACETAMIDE SODIUM [dailymed.nlm.nih.gov]

- 3. A Comprehensive Review of Sulfacetamide sodium's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 4. Sodium Sulfacetamide 9.8% and Sulfur 4.8% Cleanser [dailymed.nlm.nih.gov]

- 5. Sulfacetamide Sodium | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

Sulfacetamide Sodium Monohydrate: A Technical Guide to its Role in Folic Acid Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfacetamide (B1682645) sodium monohydrate is a sulfonamide antibiotic that exerts its bacteriostatic effect by inhibiting the de novo synthesis of folic acid in prokaryotes. As a structural analog of para-aminobenzoic acid (PABA), sulfacetamide competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS), a critical component of the folate biosynthesis pathway. This inhibition halts the production of dihydrofolate, a precursor essential for nucleotide and amino acid synthesis, thereby arresting bacterial growth and replication. This technical guide provides an in-depth analysis of the mechanism of action of sulfacetamide, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Folic Acid Synthesis Pathway as a Key Antimicrobial Target

The folic acid (vitamin B9) synthesis pathway is a validated and highly successful target for antimicrobial agents. Most bacteria, unlike mammals, cannot utilize exogenous folate and must synthesize it de novo.[1] This metabolic distinction allows for the selective targeting of the bacterial pathway without affecting the host.

The central enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[1] This molecule is subsequently converted to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfacetamide's efficacy as an antibiotic stems from its structural similarity to PABA. This molecular mimicry allows it to act as a competitive inhibitor of DHPS.[1] By binding to the PABA-binding site on the enzyme, sulfacetamide prevents the natural substrate from binding, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid. This leads to a bacteriostatic effect, where bacterial growth and replication are halted.[1]

Visualization of the Folic Acid Synthesis Pathway and Sulfacetamide's Site of Action

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfacetamide.

Figure 1: Bacterial folic acid synthesis pathway and the competitive inhibition of Dihydropteroate Synthase (DHPS) by sulfacetamide.

Quantitative Analysis of DHPS Inhibition

| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |

| Sulfacetamide | Arabidopsis thaliana | 9.6 | Not Reported | [2] |

| Sulfadiazine | Escherichia coli | Not Reported | 2.5 | [3] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | 20 | 5.9 | [3] |

| Sulfadoxine | Plasmodium falciparum (sensitive) | Not Reported | 0.14 | [4] |

| Sulfadoxine | Plasmodium falciparum (resistant) | Not Reported | 112 | [4] |

Experimental Protocol: Continuous Spectrophotometric Assay for DHPS Inhibition

A widely used method for determining the inhibitory activity of compounds against DHPS is a continuous spectrophotometric assay. This assay couples the DHPS reaction with the dihydrofolate reductase (DHFR) reaction, allowing for the real-time monitoring of enzyme activity.

Assay Principle

DHPS catalyzes the formation of dihydropteroate from DHPPP and PABA. In the coupled assay, an excess of DHFR is added, which immediately reduces the dihydropteroate product to tetrahydrofolate, using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[5]

Reagents and Materials

-

Enzymes:

-

Recombinant Dihydropteroate Synthase (DHPS) from the organism of interest (e.g., E. coli, S. aureus).

-

Recombinant Dihydrofolate Reductase (DHFR) (in excess).

-

-

Substrates and Cofactors:

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

para-Aminobenzoic acid (PABA).

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH).

-

-

Inhibitor:

-

Sulfacetamide sodium monohydrate.

-

-

Buffer and Solutions:

-

Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5.

-

Dimethyl sulfoxide (B87167) (DMSO) for inhibitor stock solution.

-

-

Equipment:

-

UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

-

Temperature-controlled cuvette holder or plate reader (37°C).

-

Standard laboratory pipettes.

-

96-well UV-transparent microplates (for high-throughput screening).

-

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol for determining the IC50 of sulfacetamide.

Figure 2: Step-by-step workflow for the DHPS inhibition assay.

Detailed Procedure (96-well plate format)

-

Reagent Preparation:

-

Prepare a stock solution of sulfacetamide sodium monohydrate in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.

-

Prepare a master mix containing the appropriate concentrations of DHPS, DHFR, and NADPH in the assay buffer. The final concentrations should be optimized, but typical ranges are 10-50 nM for DHPS, 1-2 Units/mL for DHFR, and 150-200 µM for NADPH.

-

Prepare a substrate mix containing DHPPP and PABA in the assay buffer. Final concentrations should be near their respective Km values (typically 10-50 µM).

-

-

Assay Execution:

-

Add 2 µL of the sulfacetamide serial dilutions to the appropriate wells of a 96-well microplate. For control wells (no inhibition), add 2 µL of DMSO.

-

Add 178 µL of the master mix to each well.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the pre-warmed substrate mix to all wells.

-

Immediately place the plate in a microplate reader pre-set to 37°C and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each sulfacetamide concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

Plot the percent inhibition against the logarithm of the sulfacetamide concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Structural Basis of Inhibition

While a crystal structure of DHPS in a complex specifically with sulfacetamide is not publicly available, structures with other sulfonamides, such as sulfanilamide (B372717) and sulfamethoxazole, provide valuable insights into the binding mechanism.[6][7] These structures reveal that sulfonamides occupy the same binding pocket as the natural substrate, PABA.[7] The amino group of the sulfonamide forms key hydrogen bonds with conserved residues in the active site, while the sulfonyl group mimics the carboxylate of PABA.

Visualization of the DHPS Active Site with a Bound Sulfonamide

The following diagram illustrates the key interactions of a sulfonamide inhibitor within the active site of DHPS, based on available crystal structures of related compounds.

Figure 3: Key interactions of a sulfonamide inhibitor in the DHPS active site.

Conclusion

Sulfacetamide sodium monohydrate is a potent inhibitor of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. Its mechanism of action, competitive inhibition by mimicking the natural substrate PABA, is well-established. This technical guide has provided a comprehensive overview of this mechanism, including quantitative data on its inhibitory activity, a detailed protocol for its assessment, and a visualization of the drug-target interactions. This information serves as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development, aiding in the understanding of sulfonamide action and the development of new antimicrobial strategies.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Basic chemical structure and properties of Sulfacetamide sodium monohydrate

An In-depth Technical Guide to Sulfacetamide (B1682645) Sodium Monohydrate

Introduction

Sulfacetamide sodium monohydrate is a sulfonamide antibiotic widely utilized for its bacteriostatic properties.[1] It is commonly employed in topical formulations, such as eye drops and creams, to treat bacterial infections like conjunctivitis, acne vulgaris, and seborrheic dermatitis.[2] Its mechanism of action involves the inhibition of folic acid synthesis in susceptible bacteria, a pathway essential for their growth and replication.[3][4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its synthesis and analysis, tailored for researchers and drug development professionals.

Chemical Structure and Identity

Sulfacetamide sodium is the monosodium salt monohydrate of N-sulfanilylacetamide. The core structure consists of a p-aminobenzenesulfonamide group that is N-acetylated.

-

Chemical Name: N'-[(4-aminophenyl)sulfonyl]-acetamide, monosodium salt, monohydrate[5]

-

IUPAC Name: sodium;acetyl-[(4-aminophenyl)sulfonyl]azanide;hydrate[6]

-

CAS Number: 6209-17-2[3]

-

Chemical Formula: C₈H₉N₂NaO₃S · H₂O (or C₈H₁₁N₂NaO₄S)[1][2][3]

Physicochemical Properties

The physicochemical properties of Sulfacetamide sodium monohydrate are critical for its formulation and delivery. Key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [3][7] |

| Melting Point | 256-258°C | [8] |

| pH (1 in 20 solution) | 8.0 - 9.5 | [9] |

| pKa₁ (amino group) | 1.8 | [10] |

| pKa₂ (sulfonamide group) | 5.4 | [10] |

| Biological Half-life | 7 - 13 hours | [5][11] |

Table 2: Solubility Profile

| Solvent | Solubility | References |

| Water | Freely soluble (1g in 1.5-2.5 mL); 50 mg/mL | [3][7][10] |

| Ethanol (96%) | Slightly soluble | [10] |

| Acetone | Sparingly soluble | [10] |

| Chloroform | Insoluble / Practically insoluble | [7][10] |

| Ether | Insoluble / Practically insoluble | [7][10] |

| Benzene | Insoluble | [7] |

Table 3: Spectroscopic Data (UV Absorption)

| Condition | λmax (nm) | References |

| Water | 258 | [8][10] |

| pH 7.0 Phosphate Buffer | 255 | [10] |

| 0.1M HCl | 271 | [10] |

| 0.1M NaOH | 256 | [10] |

Mechanism of Action

Sulfacetamide exerts its bacteriostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA), an essential precursor for folic acid synthesis in bacteria.[3][5][11] Bacteria require folic acid for the synthesis of nucleic acids (DNA and RNA) and proteins.[4][12] By mimicking the chemical structure of PABA, sulfacetamide binds to and inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][4] This inhibition blocks the conversion of PABA to dihydropteroate, a critical step in the synthesis of dihydrofolic acid, thereby halting bacterial growth and multiplication.[3] Because this pathway does not exist in humans, who obtain folic acid from their diet, the drug is selectively toxic to susceptible microorganisms.

Experimental Protocols

This section details methodologies for the synthesis and quantitative analysis of Sulfacetamide sodium monohydrate.

Synthesis via Ultrasonic Irradiation

This modern, efficient method enhances reaction rates compared to traditional refluxing techniques.[8] The process involves the acetylation of sulfanilamide (B372717) followed by selective hydrolysis and purification.

Materials:

-

Sulfanilamide

-

Sodium hydroxide (B78521) (NaOH) solution (20% w/w and 30% w/w)

-

Acetic anhydride (B1165640)

-

Hydrochloric acid (HCl)

-

Activated charcoal

-

Crushed ice

-

Ultrasonic cleaner (e.g., 30 KHz, 120W)

Methodology:

-

Dissolution: Prepare a solution of 0.1 mol sulfanilamide (17.2 g) in 14 mL of 20% (w/w) aqueous NaOH using ultrasonic irradiation at room temperature for 15 minutes.

-

Acetylation: Simultaneously add 12 mL of 30% aqueous NaOH and 18 mL of acetic anhydride to the reaction mixture under continuous ultrasonic irradiation for 25 minutes.

-

Hydrolysis: Add a final 24 mL of 30% aqueous NaOH solution and continue sonication until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) (approx. 5 minutes).

-

Initial Purification: Pour the reaction mixture over crushed ice and carefully acidify with HCl to pH 8.0. This step dissolves the desired N¹-acetyl sodium sulfanilamide while precipitating N⁴-acetyl and N¹,N⁴-diacetyl byproducts.

-

Filtration & Decolorization: Filter the mixture. Add 1 g of activated charcoal to the filtrate, cool the solution to 15-20°C, and filter again to remove the charcoal.

-

Precipitation of Sulfacetamide: Acidify the clear filtrate with HCl to pH 4.0. The solid sulfacetamide will precipitate.

-

Conversion to Sodium Salt: Filter the solid and wash it with water. Resuspend the residue in water and add NaOH solution until the pH reaches 8.0, converting sulfacetamide to its sodium salt.

-

Crystallization: Filter the resulting solution and evaporate the filtrate by gentle boiling to the point of crystallization. Cool the solution to obtain crystals of Sulfacetamide sodium monohydrate.

Quantitative Analysis by UV-Vis Spectrophotometry

This method is based on a diazotization reaction followed by azo coupling to form a colored product, which can be quantified using a spectrophotometer.[13][14]

Materials:

-

Sulfacetamide sodium monohydrate (for standard curve)

-

Hydrochloric acid (50%)

-

Sodium nitrite (B80452) (1%)

-

Urea (B33335) (4%)

-

p-cresol (B1678582) solution (1000 µg/mL)

-

Sodium hydroxide (25%)

-

Distilled water

-

Ice bath

-

UV-Vis Spectrophotometer

Methodology:

-

Standard Preparation: Prepare a stock solution of Sulfacetamide sodium (1000 µg/mL) by dissolving 0.1 g in distilled water and diluting to 100 mL in a volumetric flask.[15] Prepare a series of working standards by diluting the stock solution.

-

Diazotization: In a 10 mL volumetric flask immersed in an ice bath (0-5°C), place 1 mL of the sample or standard solution. Add 1 mL of 50% HCl, followed by the gradual addition of 1 mL of 1% sodium nitrite. Allow the reaction to proceed for 20 minutes.[15]

-

Nitrite Removal: Add 1 mL of 4% urea solution and stir to remove excess nitrous acid.

-

Azo Coupling: Add 1 mL of 1000 µg/mL p-cresol solution.

-

Color Development: Add 1 mL of 25% NaOH to make the solution alkaline and dilute to the 10 mL mark with distilled water. An orange-colored azo dye will form.[13][15]

-

Measurement: Measure the absorbance of the solution at its maximum wavelength (λmax ≈ 450 nm) against a reagent blank prepared in the same manner but without the drug.[14]

-

Quantification: Determine the concentration of Sulfacetamide sodium in the sample by comparing its absorbance to a calibration curve constructed from the standard solutions.

Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides a specific and accurate method for the determination of Sulfacetamide sodium and its potential impurities, such as sulfanilamide.[16]

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Data acquisition software

Chromatographic Conditions:

-

Mobile Phase: A green (environmentally friendly) mobile phase consisting of Methanol:Water (60:40, v/v) is effective.[16]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Set based on the UV max of Sulfacetamide (e.g., 258 nm).

-

Injection Volume: Typically 20 µL.

-

Temperature: Ambient.

Methodology:

-

Solution Preparation: Prepare stock standard solutions (e.g., 1.0 mg/mL) of Sulfacetamide sodium, sulfanilamide, and any other impurities in methanol.[16] Create working standards and sample solutions by diluting the stock solutions with the mobile phase.

-

System Equilibration: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard solutions to determine retention times and establish a calibration curve. Inject the sample solutions to be analyzed.

-

Quantification: Identify the Sulfacetamide sodium peak in the sample chromatogram by its retention time. Calculate the concentration based on the peak area and the linear regression equation from the calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. Sulfacetamide 6209-17-2 [sigmaaldrich.com]

- 4. What is the mechanism of Sulfacetamide Sodium? [synapse.patsnap.com]

- 5. e-lactancia.org [e-lactancia.org]

- 6. Sulfacetamide Sodium | C8H11N2NaO4S | CID 6419954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfacetamide sodium | 6209-17-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. drugfuture.com [drugfuture.com]

- 10. Sulfacetamide [drugfuture.com]

- 11. drugs.com [drugs.com]

- 12. m.youtube.com [m.youtube.com]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 16. akjournals.com [akjournals.com]

Methodological & Application

Application Notes and Protocols for Laboratory Synthesis of Sulfacetamide Sodium Monohydrate

Introduction

Sulfacetamide (B1682645) sodium is a sulfonamide antibiotic widely utilized in ophthalmic preparations for the treatment of eye infections.[1][2] It functions by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase, which is crucial for bacterial folic acid synthesis, thereby exerting a bacteriostatic effect against a wide range of gram-positive and gram-negative bacteria.[3] The sodium salt form enhances its solubility in water, making it suitable for formulations like eye drops.[4] This document provides a detailed protocol for the laboratory synthesis of sulfacetamide sodium monohydrate, primarily through the acetylation of sulfanilamide (B372717) and subsequent selective hydrolysis.

Principle of the Method

The synthesis of sulfacetamide sodium monohydrate from sulfanilamide involves a two-step process. The first step is the acetylation of sulfanilamide with acetic anhydride (B1165640). This reaction can lead to the formation of N1,N4-diacetylsulfanilamide.[1] The second step is the selective alkaline hydrolysis of the diacetylated intermediate. The N4-acetyl group is preferentially removed, yielding sulfacetamide.[1][4] Finally, sulfacetamide is converted to its sodium salt by treatment with sodium hydroxide (B78521), followed by crystallization to obtain the monohydrate form.[4] An alternative method employing ultrasonic irradiation has been shown to be an efficient approach, potentially offering higher yields and shorter reaction times compared to conventional refluxing methods.[4][5]

Experimental Protocols

Method 1: Synthesis via N1,N4-Diacetylsulfanilamide Intermediate with Reflux

This method involves the initial synthesis and isolation of N1,N4-diacetylsulfanilamide, followed by its selective hydrolysis.

Part 1: Preparation of N1,N4-Diacetylsulfanilamide [1]

-

In a 250 mL round-bottomed flask, add 8.6 g of 4-aminobenzenesulfonamide (sulfanilamide).

-

Carefully add 40 mL of acetic anhydride. The solid will initially dissolve, followed by the formation of a solid mass with heat evolution. Control the temperature by placing the flask under cold tap water.

-

Reflux the mixture on a heating mantle for 2-3 hours.

-

After reflux, cool the mixture to room temperature.

-

Pour the cooled mixture into 30-40 mL of ice-water containing crushed ice.

-

Filter the solid N1,N4-diacetylsulfanilamide that forms and wash it with cold water 3-4 times.

-

A small portion can be recrystallized from isopropyl alcohol with a few drops of methanol (B129727) for melting point determination.

Part 2: Selective Hydrolysis to Sulfacetamide and Conversion to Sodium Salt

-

The crude N1,N4-diacetylsulfanilamide is subjected to selective alkaline hydrolysis to remove the N4-acetyl group.[1]

-